molecular formula C11H13NO4 B1324889 N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide CAS No. 956087-47-1

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide

Cat. No.: B1324889
CAS No.: 956087-47-1
M. Wt: 223.22 g/mol
InChI Key: CQEBRRJHSYOHRX-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide is an organic compound characterized by the presence of a benzodioxole moiety linked to an acetamide group through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide typically involves the reaction of 1,3-benzodioxole with ethylamine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The acetamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
  • 2-(1,3-benzodioxol-5-yloxy)nicotinic acid

Uniqueness

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl chain linking the benzodioxole and acetamide groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(13)12-4-5-14-9-2-3-10-11(6-9)16-7-15-10/h2-3,6H,4-5,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEBRRJHSYOHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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